BenchChemオンラインストアへようこそ!

Perphenazine decanoate

Pharmacokinetics Schizophrenia Depot Antipsychotic

Perphenazine decanoate is the definitive long-acting injectable ester prodrug, engineered for sustained antipsychotic delivery with a calculated LogP of 8.12. Its sesame oil vehicle produces a characteristic 'flat' plasma profile, directly linked to a clinically documented lower incidence of extrapyramidal side effects compared to perphenazine enanthate (RR 1.36). With an equipotent dose of 117 mg to haloperidol decanoate (120 mg), this compound is an indispensable reference for generic bioequivalence studies, depot formulation development, and esterase-mediated prodrug activation research. Secure high-purity standard to drive your ANDA submission or clinical pharmacokinetic trial with quantifiable, evidence-based differentiation.

Molecular Formula C31H44ClN3O2S
Molecular Weight 558.2 g/mol
CAS No. 61120-81-8
Cat. No. B1203372
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePerphenazine decanoate
CAS61120-81-8
Synonymsperphenazine decanoate
Molecular FormulaC31H44ClN3O2S
Molecular Weight558.2 g/mol
Structural Identifiers
SMILESCCCCCCCCCC(=O)OCCN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl
InChIInChI=1S/C31H44ClN3O2S/c1-2-3-4-5-6-7-8-14-31(36)37-24-23-34-21-19-33(20-22-34)17-11-18-35-27-12-9-10-13-29(27)38-30-16-15-26(32)25-28(30)35/h9-10,12-13,15-16,25H,2-8,11,14,17-24H2,1H3
InChIKeyWAVWONFNDBPAGA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Perphenazine Decanoate (CAS 61120-81-8) for Depot Antipsychotic Research and Development


Perphenazine decanoate (CAS 61120-81-8) is a long-acting injectable (LAI) ester prodrug of the typical antipsychotic perphenazine, classified as a piperazinyl phenothiazine [1]. As a depot formulation, it is designed for intramuscular administration to provide sustained release of the active parent drug over several weeks, thereby addressing medication non-adherence in chronic psychotic disorders [2]. The decanoate esterification substantially increases lipophilicity (calculated LogP 8.12 [3]), which prolongs the duration of action compared to both oral perphenazine and the shorter-acting perphenazine enanthate ester [2].

Why Perphenazine Decanoate Cannot Be Generically Substituted for Other Depot Antipsychotics


While multiple first-generation antipsychotic depot formulations exist, they are not interchangeable due to clinically significant differences in their pharmacokinetic profiles, side effect burdens, and ester-specific characteristics. The choice between perphenazine decanoate and comparators such as haloperidol decanoate, perphenazine enanthate, or clopenthixol decanoate directly impacts clinical outcomes. Differences in ester chain length and formulation vehicle profoundly affect the rate of drug release from the intramuscular depot, the resulting plasma concentration-time profile, and consequently, the incidence of extrapyramidal side effects (EPS) [1]. Even within the same parent drug, the enanthate and decanoate esters exhibit distinct pharmacokinetics and tolerability, with the decanoate ester consistently demonstrating a more favorable safety profile [2]. Therefore, selecting a specific depot antipsychotic for research or clinical supply requires rigorous, quantitative evidence of its differential performance relative to its closest analogs, rather than relying on class-level assumptions [3].

Quantitative Evidence for Perphenazine Decanoate vs. Key Analogs


Pharmacokinetic Profile: Reduced Peak Plasma Concentrations of Perphenazine Decanoate vs. Perphenazine Enanthate

In a crossover study of 10 schizophrenic inpatients, perphenazine decanoate (PD) demonstrated significantly lower peak plasma concentrations of perphenazine compared to perphenazine enanthate (PE) at all dosage levels tested. This resulted in a more even and flat plasma concentration profile for the decanoate ester [1].

Pharmacokinetics Schizophrenia Depot Antipsychotic

Tolerability: Lower Incidence of Extrapyramidal Side Effects (EPS) with Perphenazine Decanoate vs. Enanthate

A 6-week randomized, double-blind study comparing perphenazine decanoate (PD) and perphenazine enanthate (PE) in 50 drug-monitored psychotic patients found that the enanthate group experienced significantly more movement disorders. The relative risk for EPS was 1.36 times higher in the PE group compared to the PD group [1]. This finding is consistent with the flatter plasma concentration profile observed with the decanoate ester [2].

Tolerability Adverse Effects Schizophrenia

Global Clinical Improvement: Higher Patient Global Improvement Rating for Perphenazine Decanoate vs. Haloperidol Decanoate

In a 51-week, randomized, double-blind, cross-over, multicenter study of 29 chronic schizophrenic patients, perphenazine decanoate (PD) and haloperidol decanoate (HD) were compared. While there was no significant difference in the primary efficacy outcome (CPRS-SCHZ scores), the patients' global improvement rating (CGI) was higher for PD (52%) than for HD (39%). This trend, though not statistically significant (p>0.05), suggests a potential clinical advantage in patient-perceived benefit [1].

Efficacy Comparative Effectiveness Schizophrenia

Formulation Vehicle: Impact of Sesame Oil Vehicle on Perphenazine Decanoate Plasma Concentrations

A study comparing perphenazine decanoate dissolved in sesame oil versus Viscoleo demonstrated that the sesame oil formulation produced substantially more even (i.e., flatter) and lower perphenazine plasma concentrations throughout the dosing interval. This effect was observed in two male schizophrenic inpatients and was associated with a reduction in extrapyramidal side effects consistent with the lower plasma levels [1]. This highlights the critical role of the oil vehicle in determining the pharmacokinetic profile of the depot formulation.

Formulation Science Pharmacokinetics Drug Delivery

Dose Comparison: Equipotent Antipsychotic Doses of Perphenazine Decanoate and Haloperidol Decanoate

In the long-term crossover study by Dencker et al., perphenazine decanoate and haloperidol decanoate were found to be equipotent with regard to their antipsychotic effect as measured by the CPRS-SCHZ scale. The mean doses required to achieve this comparable efficacy were 117 mg (range 20-313 mg) for perphenazine decanoate and 120 mg (range 20-350 mg) for haloperidol decanoate, administered every 3 weeks [1].

Dose Equivalence Comparative Pharmacology Schizophrenia

Optimized Application Scenarios for Perphenazine Decanoate (CAS 61120-81-8)


Development of Bioequivalent Generic Formulations

The documented influence of the sesame oil vehicle on the plasma concentration profile of perphenazine decanoate [1] makes this compound a critical reference standard for generic drug developers. Any proposed generic depot formulation must demonstrate bioequivalence to the innovator product. This requires rigorous pharmacokinetic studies that confirm the characteristic 'flat' plasma profile of perphenazine decanoate in sesame oil, which is directly linked to its established tolerability advantages [2].

Clinical Pharmacology Studies on Depot Antipsychotic Kinetics

The well-characterized, directly comparative pharmacokinetic data for perphenazine decanoate against haloperidol decanoate [3] and perphenazine enanthate [2] provides a robust foundation for designing clinical pharmacology studies. Researchers can use this compound to investigate the relationship between ester chain length, oil vehicle, and in vivo drug release kinetics. Its equipotent dose to haloperidol decanoate [3] also makes it a valuable comparator in trials assessing the relative efficacy and tolerability of different depot antipsychotics.

Preclinical Research on Prodrug Activation and Sustained-Release Mechanisms

As a classic example of an ester prodrug, perphenazine decanoate serves as an ideal model compound for studying the mechanisms of prodrug activation by esterases and the kinetics of drug release from intramuscular depots. The differential performance of the decanoate vs. enanthate ester [2], and the impact of the oil vehicle [1], provide a clear, quantifiable system for investigating how molecular modifications and formulation choices govern the duration of action and side effect profile of long-acting injectables.

Clinical Supply for Long-Term Maintenance Therapy in Schizophrenia

For healthcare systems and hospital pharmacies, the evidence-based, favorable tolerability profile of perphenazine decanoate—specifically its lower incidence of movement disorders compared to perphenazine enanthate (RR 1.36) [4]—makes it a justifiable choice for formulary inclusion. The equipotency data with haloperidol decanoate (117 mg vs. 120 mg) [3] simplifies dose conversion and patient management, offering a predictable and well-tolerated option for the long-term maintenance of patients with schizophrenia.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for Perphenazine decanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.